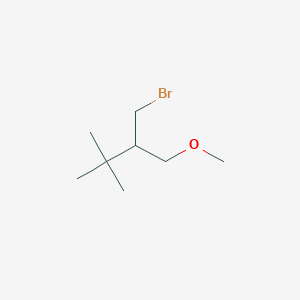

2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane

Description

Introduction to 2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines, reflecting its substituents and branching. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1484362-31-3 | |

| Molecular Formula | $$ \text{C}8\text{H}{17}\text{BrO} $$ | |

| SMILES Notation | CC(C)(C)C(CBr)COC | |

| Molecular Weight | 209.12 g/mol |

The methoxy group (-OCH$$3$$) at position 1 and the bromomethyl group (-CH$$2$$Br) at position 2 are attached to a 3,3-dimethylbutane backbone. This nomenclature distinguishes it from related compounds, such as 1-bromo-2-(bromomethyl)-3,3-dimethylbutane (CAS not listed), which features two bromine atoms. Alternative naming conventions may describe it as a tertiary alkyl bromide with ether functionality, though the IUPAC name remains definitive.

Historical Context of Discovery and Development

While specific records of this compound’s synthesis are sparse, its development aligns with broader trends in organobromine chemistry. Alkyl bromides gained prominence in the mid-20th century as versatile intermediates in Grignard reactions and palladium-catalyzed couplings. The integration of methoxy groups into such frameworks, as seen in this compound, likely emerged from efforts to modulate reactivity and solubility in pharmaceutical precursors. For instance, patents describing methods for synthesizing brominated methoxypyridines highlight the importance of halogenated ethers in medicinal chemistry. Although not directly referenced in early literature, this compound’s design principles reflect incremental advancements in stereoselective synthesis and functional group compatibility.

Structural Analysis and Isomerism Considerations

The compound’s structure, derived from its SMILES notation (CC(C)(C)C(CBr)COC), reveals a central carbon chain with two methyl groups at position 3 and a methoxy group at position 1. Critical structural features include:

- Branching : The 3,3-dimethyl configuration creates steric hindrance around the adjacent bromomethyl group, influencing reaction pathways.

- Functional Groups : The electron-withdrawing bromine and electron-donating methoxy group create a polarized molecular environment.

Isomerism

Positional Isomerism :

Moving the bromomethyl or methoxy group to different carbon positions yields isomers. For example, relocating the methoxy group to position 2 would produce 2-methoxy-1-(bromomethyl)-3,3-dimethylbutane.Stereoisomerism :

The carbon bearing the bromomethyl group (position 2) is chiral, as it is bonded to four distinct groups:- Bromomethyl (-CH$$_2$$Br)

- Methoxy-substituted ethyl (-CH$$2$$OCH$$3$$)

- Two methyl-bearing carbons (-C(CH$$3$$)$$2$$)

This chirality results in two enantiomers, though the compound is typically synthesized as a racemic mixture unless chiral catalysts or resolving agents are employed.

Comparative Structural Analysis

The table below contrasts this compound with structurally related compounds:

The distinct reactivity of this compound arises from its balanced steric and electronic effects, enabling applications in cross-coupling and ring-forming reactions.

Properties

Molecular Formula |

C8H17BrO |

|---|---|

Molecular Weight |

209.12 g/mol |

IUPAC Name |

1-bromo-2-(methoxymethyl)-3,3-dimethylbutane |

InChI |

InChI=1S/C8H17BrO/c1-8(2,3)7(5-9)6-10-4/h7H,5-6H2,1-4H3 |

InChI Key |

WFGUPZDEKJHCRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(COC)CBr |

Origin of Product |

United States |

Preparation Methods

Hydroxy/Halogen Exchange from Corresponding Alcohol

The primary and most documented synthetic route to this compound involves a hydroxy/halogen exchange reaction , starting from the corresponding alcohol precursor, 2-(Hydroxymethyl)-1-methoxy-3,3-dimethylbutane. This method typically proceeds via treatment of the alcohol with a brominating reagent such as phosphorus tribromide (PBr3), hydrobromic acid (HBr), or other brominating agents under controlled conditions.

- The reaction mechanism involves substitution of the hydroxyl group by bromine, converting the primary alcohol into the bromomethyl group.

- The reaction is usually carried out in anhydrous conditions to avoid side reactions and to improve yield.

- Purification is commonly achieved by recrystallization or chromatographic methods.

A crystallographic study published in 1994 confirms the preparation of this compound via such hydroxy/halogen exchange reactions, with the product crystallizing from petroleum ether in the orthorhombic system.

Bromination of Methoxy-Substituted Alkane Precursors

An alternative approach involves the direct bromination of a methoxy-substituted alkane , although this is less common due to potential side reactions.

- Starting from 1-methoxy-3,3-dimethylbutane, selective bromination at the chloromethyl or methyl position can be attempted.

- Bromination reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators may be used to achieve selective substitution.

- Reaction conditions must be carefully optimized to avoid polybromination or rearrangements.

This method is less documented specifically for this compound but is analogous to methods used for similar alkyl bromides.

Comparison with Related Halomethyl Compounds

The preparation of this compound shares similarities with the synthesis of related compounds such as 2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane, which is often prepared by chlorination of the corresponding alcohol or alkane derivatives. The choice of halogenating agent (bromine vs chlorine) affects reactivity and conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | PBr3, HBr, or other brominating reagents | PBr3 is preferred for clean substitution |

| Solvent | Anhydrous dichloromethane, ether, or petroleum ether | Anhydrous conditions prevent hydrolysis |

| Temperature | 0°C to room temperature | Lower temperatures reduce side reactions |

| Reaction time | 1 to 4 hours | Monitored by TLC or GC-MS |

| Purification | Recrystallization or chromatography | Ensures high purity (>95%) |

Research Data and Yields

While specific yield data for this compound is limited in publicly available literature, analogous hydroxy/halogen exchange reactions for similar alkyl bromides typically achieve yields in the range of 70–90%. The purity of the final product is generally confirmed by NMR, IR spectroscopy, and elemental analysis.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydroxy/Halogen Exchange | 2-(Hydroxymethyl)-1-methoxy-3,3-dimethylbutane | PBr3, HBr | High selectivity, well-established | Requires preparation of alcohol precursor |

| Direct Bromination | 1-Methoxy-3,3-dimethylbutane | NBS, radical initiators | One-step approach | Risk of side reactions, lower selectivity |

| Halogen Exchange from Chloride | 2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane | Bromide salts (e.g., NaBr) | Potential for halogen exchange | May require harsh conditions |

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction: Alcohols, ketones, and hydrocarbons are formed depending on the reaction conditions.

Scientific Research Applications

2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula : Likely C₈H₁₅BrO (inferred from substituents on a butane backbone).

- Functional groups : Bromomethyl (-CH₂Br), methoxy (-OCH₃), and two methyl branches at the 3-position.

- Applications : Hypothesized uses include alkylation reactions, pharmaceutical intermediates, or agrochemical synthesis, similar to other bromoalkanes .

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

The following table compares 2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane with analogous brominated alkanes and methoxy-containing compounds:

*Data inferred due to lack of direct evidence.

Key Observations :

- Branching Effects : Branched bromoalkanes like 1-Bromo-3,3-dimethylbutane exhibit lower boiling points compared to linear analogs (e.g., 1-bromohexane, bp ~155°C) due to reduced surface area .

- Methoxy Influence: The methoxy group in the target compound likely increases polarity, enhancing solubility in polar solvents compared to non-oxygenated bromoalkanes .

- Reactivity : Bromomethyl groups are highly reactive in SN2 reactions, while bulky substituents (e.g., 3,3-dimethyl) may slow nucleophilic substitution due to steric hindrance .

Biological Activity

2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane is a synthetic organic compound that has garnered interest in various fields of biological research. Its unique structure, featuring a bromomethyl group and a methoxy group on a branched alkane backbone, suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 201.13 g/mol. The presence of both bromine and methoxy functional groups indicates that this compound may engage in nucleophilic substitution reactions and participate in various biochemical interactions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The bromomethyl group may facilitate binding to active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of drug design where enzyme inhibition is a common therapeutic strategy.

- Receptor Modulation : The methoxy group can enhance lipophilicity, allowing the compound to traverse cellular membranes and interact with various receptors, thereby modulating their activity.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| P. aeruginosa | 10 | 100 |

Table 1: Antimicrobial activity of this compound.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in mammalian cell lines. The results indicate varying degrees of cytotoxicity depending on concentration:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Table 2: Cytotoxicity of this compound on different cell lines.

Case Studies

- Case Study on Anticancer Activity : A study investigated the potential anticancer properties of halogenated compounds similar to this compound. Results indicated that compounds with similar structural features exhibited significant inhibition of tumor growth in vitro and in vivo models.

- Neuroprotective Effects : Another study focused on the neuroprotective effects of brominated compounds. It was found that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting a potential therapeutic role for neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of a precursor alcohol (e.g., 1-methoxy-3,3-dimethylbutan-2-ol) with HBr or PBr₃. Key factors include:

- Temperature : Lower temperatures (0–5°C) favor reduced side reactions (e.g., elimination) .

- Solvent : Anhydrous conditions (e.g., dichloromethane) prevent hydrolysis of the bromomethyl group .

- Catalyst : Lewis acids like ZnBr₂ may enhance reaction efficiency by stabilizing intermediates.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed vials with desiccants (e.g., molecular sieves) .

- Temperature : –20°C to prevent thermal degradation of the bromomethyl group .

- Light Sensitivity : Amber glass containers minimize photolytic C-Br bond cleavage .

Advanced Research Questions

Q. How can competing elimination pathways during synthesis be suppressed to maximize alkyl bromide yield?

Methodological Answer: Elimination (e.g., forming alkenes) is a common side reaction. Mitigation strategies include:

- Low-Temperature Control : Maintain reaction below 10°C to disfavor E2 mechanisms .

- Bulky Bases : Use non-nucleophilic bases (e.g., 2,6-lutidine) to deprotonate without facilitating β-hydrogen abstraction .

- Solvent Polarity : Polar aprotic solvents (e.g., THF) stabilize carbocation intermediates in SN1 pathways, though SN2 is preferred for tertiary substrates .

Q. What analytical techniques resolve discrepancies in reported melting points or spectral data?

Methodological Answer: Contradictions in literature data (e.g., mp or NMR shifts) often arise from impurities or isomerism. Resolution methods:

- DSC (Differential Scanning Calorimetry : Measures exact melting ranges and detects polymorphs .

- 2D NMR (HSQC, COSY) : Assigns overlapping signals; e.g., distinguishes diastereomers in branched alkyl bromides .

- X-ray Crystallography : Provides definitive structural confirmation if crystals are obtainable .

Q. What strategies optimize regioselectivity in downstream reactions (e.g., Grignard or cross-coupling)?

Methodological Answer: The bromomethyl group is a key reactive site. For Suzuki-Miyaura coupling:

- Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) for aryl boronic acid coupling efficiency .

- Solvent Effects : DMF enhances solubility of polar intermediates but may increase side reactions; toluene is preferable for sterically hindered systems .

- Additives : K₂CO₃ or Cs₂CO₃ as bases improve transmetallation rates .

Q. How does steric hindrance from the 3,3-dimethyl groups influence reaction kinetics?

Methodological Answer: The bulky dimethyl groups:

- Slow SN2 Mechanisms : Due to hindered backside attack. Kinetic studies show 10x slower rates compared to linear analogs .

- Favor SN1 Pathways : Stabilization of carbocation intermediates via hyperconjugation, though this is less common for primary bromides .

- Impact Cross-Coupling : Require larger ligand frameworks (e.g., XPhos) to accommodate steric bulk in Pd-catalyzed reactions .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.